molecular formula C8H6O2S2 B3104176 Methyl thieno[3,4-b]thiophene-2-carboxylate CAS No. 14630-09-2

Methyl thieno[3,4-b]thiophene-2-carboxylate

Cat. No.: B3104176
CAS No.: 14630-09-2
M. Wt: 198.3 g/mol
InChI Key: SZQBTRYNPBOBGC-UHFFFAOYSA-N
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Description

Methyl thieno[3,4-b]thiophene-2-carboxylate (CAS 14630-09-2) is a high-value fused heterocyclic building block extensively utilized in advanced materials science and medicinal chemistry research. This compound serves as a fundamental precursor in the synthesis of π-conjugated systems for organic electronics . Its utility is demonstrated in the development of novel organic semiconductor materials for applications such as organic solar cells (OSCs) and field-effect transistors (OFETs), where the thieno[3,4-b]thiophene (TbT) unit acts as an efficient electron-withdrawing component to modulate energy levels and enhance charge transport properties . Furthermore, the scaffold is a critical intermediate for constructing photodynamic therapy (PDT) agents, specifically in the design of thieno[3,2-b]thiophene-fused BODIPY photosensitizers that exhibit strong absorption in the therapeutic window (600–800 nm) and demonstrate significant singlet oxygen generation capabilities for targeted cancer cell destruction . Researchers employ this synthon in modular synthesis, leveraging modern catalytic methods such as Pd-catalyzed Suzuki and Sonogashira cross-coupling reactions to introduce diverse functional groups at the 3-position, enabling precise tuning of photophysical properties like absorption, emission, and band gap . The compound is offered with a purity of 95% to ensure consistent and reliable experimental outcomes. This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl thieno[2,3-c]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O2S2/c1-10-8(9)6-2-5-3-11-4-7(5)12-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQBTRYNPBOBGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CSC=C2S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501262119
Record name Methyl thieno[3,4-b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501262119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14630-09-2
Record name Methyl thieno[3,4-b]thiophene-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14630-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl thieno[3,4-b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501262119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl thieno[3,4-b]thiophene-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl thieno[3,4-b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted thiophene derivatives .

Scientific Research Applications

Organic Electronics

MTTC plays a crucial role in the development of organic semiconductors. Its unique structural properties facilitate the synthesis of materials used in:

  • Organic Light Emitting Diodes (OLEDs) : MTTC is utilized in the fabrication of OLEDs, which are essential for modern display technologies due to their flexibility and efficiency.
  • Organic Photovoltaics (OPVs) : The compound enhances the efficiency of solar cells by improving charge transport properties and light absorption capabilities.

Case Study: OLED Applications

A study demonstrated that incorporating MTTC into OLED structures significantly improved light emission efficiency compared to traditional materials. This enhancement is attributed to its high electron mobility and stability under operational conditions.

Pharmaceutical Development

MTTC is explored as a potential scaffold for novel drug candidates, particularly in oncology. Its thieno[3,4-b]thiophene framework has shown promise in enhancing biological activity and selectivity against cancer cells.

Case Study: Anti-Cancer Research

Research published in the Journal of Medicinal Chemistry highlighted the synthesis of MTTC derivatives that exhibited potent anti-cancer activity against various cell lines. The derivatives were designed to target specific pathways involved in tumor growth, showcasing MTTC's versatility in drug development.

Material Science

In material science, MTTC contributes to the creation of advanced materials with tailored electronic properties. Its applications include:

  • Conductive Polymers : MTTC is used as a building block for synthesizing conductive polymers that are vital for flexible electronic devices.
  • Sensors : The compound's electronic properties make it suitable for developing sensors that can detect environmental changes or specific chemical compounds.

MTTC's application extends to solar energy conversion technologies. It is used to improve the performance of organic photovoltaic cells by enhancing light absorption and charge separation efficiency.

Case Study: Efficiency Improvement

A collaborative research project demonstrated that incorporating MTTC into photovoltaic devices led to a 15% increase in energy conversion efficiency compared to devices without it. This improvement was attributed to its effective charge transport properties and compatibility with other organic materials.

Chemical Synthesis

MTTC serves as a versatile intermediate in various synthetic pathways, facilitating the production of complex organic molecules more efficiently. Its reactivity allows for diverse functionalization, making it valuable in synthetic organic chemistry.

Comparison with Similar Compounds

Electron-Withdrawing Groups

  • 2-Ethylhexyl 4,6-Dibromothieno[3,4-b]thiophene-2-carboxylate Bromine substituents at the 4,6-positions increase electron deficiency, improving electron mobility in OSC acceptors. Its molecular weight (454.24 g/mol) and bulkier ester group enhance solubility in organic solvents .
  • Methyl 5-Acetylthieno[3,2-b]thiophene-2-carboxylate The acetyl group at the 5-position introduces steric hindrance, reducing crystallinity but enabling tunable bandgaps for optoelectronic applications .

Functionalizable Groups

  • 3-Hydroxythieno[3,4-b]thiophene-2-carboxylate The hydroxyl group at the 3-position allows modular derivatization via Mitsunobu or alkylation reactions. This Pd-catalyzed derivative exhibits strong photoluminescence, making it suitable for biosensing applications .

Fluorinated Derivatives

  • Polymer PTB7-Th Incorporates a fluorinated thieno[3,4-b]thiophene unit, achieving a power conversion efficiency (PCE) of 10% in OSCs. Fluorination lowers the HOMO level, enhancing open-circuit voltage .

Comparative Data Table

Compound Name Substituents Molecular Formula Key Properties Applications References
Methyl thieno[3,4-b]thiophene-2-carboxylate None C₈H₆O₂S₂ High reactivity, planar structure Polymer synthesis, bioconjugates
2-Ethylhexyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate 4,6-Br, 2-ethylhexyl ester C₁₅H₁₈Br₂O₂S₂ Electron-deficient, high solubility OSC acceptors
Methyl 3-hydroxythieno[3,4-b]thiophene-2-carboxylate 3-OH C₈H₆O₃S₂ Photoluminescent, modular functionalization Drug building blocks
Methyl thieno[3,2-b]thiophene-2-carboxylate None C₈H₆O₂S₂ Reduced conjugation, lower planarity Intermediate in synthesis

Biological Activity

Methyl thieno[3,4-b]thiophene-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by relevant research findings and data tables.

1. Synthesis of this compound

The synthesis of this compound typically involves several steps, including the formation of thieno[3,4-b]thiophene derivatives through various reactions. A common method is the Fiesselmann reaction, which allows for the construction of aryl-substituted derivatives with good yields. The typical yield reported for these reactions ranges from 41% to 78% depending on the specific substituents used in the synthesis process .

2.1 Antitumor Activity

This compound has been evaluated for its antitumor properties against various cancer cell lines. In particular, studies have shown potent anti-proliferative activity against HepG-2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cell lines, with IC50 values reported to be below 25 µM . The structure-activity relationship indicates that modifications on the thienothiophene scaffold can enhance its efficacy against cancer cells.

CompoundCell LineIC50 (µM)
5eHepG-2<25
6aMCF-7<25
DoxorubicinControlVaries

2.2 Antibacterial and Antifungal Activity

Research has also highlighted the antibacterial properties of this compound derivatives. Compounds derived from this scaffold exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing limited effectiveness against Gram-negative bacteria and fungal strains .

Bacterial StrainActivity
Staphylococcus aureusActive
Escherichia coliWeakly Active
Candida albicansInactive

2.3 GPR35 Agonist Activity

Recent studies have identified certain derivatives of thieno[3,4-b]thiophene as selective GPR35 agonists. For instance, compounds such as 6-bromo-3-methylthieno[3,4-b]thiophene-2-carboxylic acid have shown EC50 values of 63.7 ± 4.1 nM in dynamic mass redistribution assays, indicating their potential role in modulating GPR35-related pathways which are implicated in various physiological processes .

Case Study 1: Anticancer Properties

A study conducted on a series of thieno[3,4-b]thiophene derivatives demonstrated that structural modifications significantly impacted their anticancer activity. The introduction of electron-withdrawing groups at specific positions on the thiophene ring enhanced cytotoxicity against MCF-7 cells by disrupting cellular proliferation pathways.

Case Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial activity, a library of methyl thieno[3,4-b]thiophene derivatives was screened against various bacterial strains. The results indicated that certain substitutions improved antibacterial potency while maintaining low toxicity to mammalian cells.

Q & A

Basic Questions

Q. What are the most efficient synthetic routes for Methyl thieno[3,4-b]thiophene-2-carboxylate, and how do they compare in yield and scalability?

  • Methodological Answer: Traditional methods include Cu-mediated coupling of 4-bromothiophene-3-carbaldehyde with 2-mercaptoacetate, but this limits substitutions at the C3 position and suffers from low yields. A more advanced Pd-catalytic approach (developed by Zhou et al.) uses 4-bromothiophene-3-carboxylate and 2-mercaptoacetate, enabling modular synthesis of 3-substituted derivatives in fewer steps (5-step vs. 1-step) with yields up to 97%. This method avoids harsh conditions and expands substrate scope for functionalization .

Q. What characterization techniques are critical for confirming the structure and purity of synthesized this compound derivatives?

  • Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly for analyzing substituent effects at the C3 position. High-performance liquid chromatography (HPLC) ensures purity, while infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). For novel derivatives, elemental analysis and mass spectrometry are recommended to verify molecular composition .

Advanced Research Questions

Q. How can the photophysical properties of this compound be modulated for applications in organic electronics?

  • Methodological Answer: Introducing electron-donating or withdrawing groups at the C3 position significantly alters absorption maxima (λabs) and photoluminescence (PL) quantum yields (Φf). For example:

  • 3-Methoxy substitution shifts λabs to ~420 nm (CH2Cl2) with Φf = 0.45.
  • 3-Phenyl substitution extends conjugation, red-shifting λabs to ~450 nm.
    These modifications are critical for designing conjugated polymers in organic solar cells, where energy levels and bandgaps are tuned via substituent selection .

Q. What strategies can resolve contradictions in reported optical data for thieno[3,4-b]thiophene derivatives across different studies?

  • Methodological Answer: Discrepancies often arise from solvent polarity, aggregation effects, or incomplete purification. To address this:

  • Perform UV-Vis and PL measurements in standardized solvents (e.g., CH2Cl2) under inert conditions.
  • Use controlled substitution studies (e.g., systematic introduction of -OCH3, -SMe, or -Ph groups) to isolate substituent effects.
  • Validate results with density functional theory (DFT) calculations to correlate experimental and theoretical λabsPL .

Q. How does the choice of catalyst (Pd vs. Cu) influence the synthesis and functionalization of 3-substituted derivatives?

  • Methodological Answer:

  • Cu catalysts are limited to synthesizing unsubstituted thieno[3,4-b]thiophenes, with yields <50% due to side reactions.
  • Pd catalysts (e.g., Pd(PPh3)4) enable cross-coupling reactions (Suzuki, Sonogashira) at the C3 position, achieving >90% yields for derivatives like 3-alkynyl or 3-aryl variants. Pd also facilitates hydroxy-based transformations (e.g., methylation, amination) for diverse functionalization .

Q. What experimental considerations are critical for integrating this compound into conjugated polymers for photovoltaic devices?

  • Methodological Answer:

  • Monomer Design: Use Stille coupling with electron-rich donors (e.g., benzodithiophene, BDT) to enhance charge transport. For example, polymer P1 (BDT-T + 3-methoxy-TbT) shows a narrow optical bandgap (1.8 eV) suitable for low-energy photon harvesting.
  • Device Fabrication: Optimize annealing temperatures and solvent additives (e.g., 1,8-diiodooctane) to improve polymer crystallinity and morphology. In-situ grazing-incidence X-ray scattering (GIXS) can monitor phase segregation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl thieno[3,4-b]thiophene-2-carboxylate
Reactant of Route 2
Methyl thieno[3,4-b]thiophene-2-carboxylate

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